molecular formula C2H5ClO B3344066 1-Chloroethanol CAS No. 594-01-4

1-Chloroethanol

Cat. No. B3344066
CAS RN: 594-01-4
M. Wt: 80.51 g/mol
InChI Key: KJESGYZFVCIMDE-UHFFFAOYSA-N
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Description

1-Chloroethanol, also known as Chloroethanol, is a chemical compound with the molecular formula C2H5ClO . It has an average mass of 80.513 Da and a monoisotopic mass of 80.002892 Da . It is also known by other names such as Ethanol, 1-chloro-, Ethanol, chloro-, and 1-Chloroethan-1-ol .


Synthesis Analysis

Alcohols like 1-Chloroethanol can be synthesized from alkyl halides via nucleophilic substitution reactions . For instance, alkyl halides can be converted to alcohols using S N 2 reactions with OH- as a nucleophile . Substrates that undergo substitution by SN1 reaction can be converted to alcohols using water as the nucleophile .


Molecular Structure Analysis

The molecular structure of 1-Chloroethanol consists of carbon, hydrogen, chlorine, and oxygen atoms . The exact structure can be viewed using specific software or tools .


Chemical Reactions Analysis

1-Chloroethanol may participate in various chemical reactions. For instance, it may be involved in the thermal decomposition of 2-chloroethanol into acetaldehyde and HCl . In this process, 1-Chloroethanol may act as an intermediate .


Physical And Chemical Properties Analysis

1-Chloroethanol is a colorless liquid with an ether-like odor . It is soluble in water and is also a combustible liquid . Its vapors are heavier than air and it is very toxic by inhalation and skin absorption .

Safety And Hazards

1-Chloroethanol is highly dangerous. It is fatal if swallowed, in contact with skin, or if inhaled . It causes eye irritation and is harmful to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It should be handled in a well-ventilated place and contact with heat/sparks/open flames/hot surfaces should be avoided .

properties

IUPAC Name

1-chloroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO/c1-2(3)4/h2,4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJESGYZFVCIMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505272
Record name 1-Chloroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroethanol

CAS RN

594-01-4
Record name 1-Chloroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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